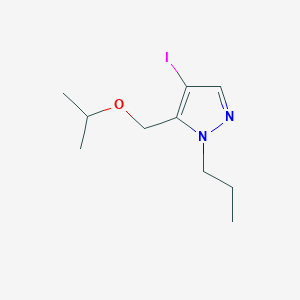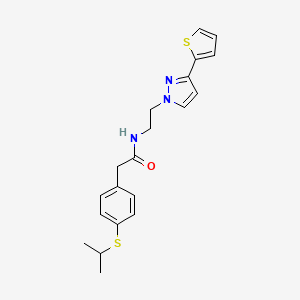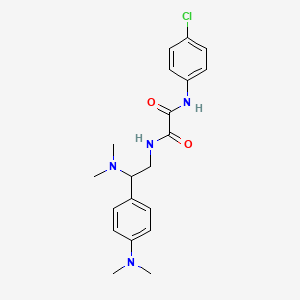
N1-(4-chlorophenyl)-N2-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Research on related compounds has demonstrated advanced synthesis techniques. For example, a study detailed the DFT and TD-DFT/PCM calculations on molecular structures similar to our compound of interest, highlighting the synthesis and characterization of related dyes, which could provide insights into potential synthesis pathways for our compound (Wazzan, Al-Qurashi, & Faidallah, 2016). Another study described the synthesis of diorganotin bromides, showcasing methods that could be relevant for synthesizing compounds with similar functional groups (Koten, Jastrzebski, Noltes, Spek, & Schoone, 1978).
Molecular Structure Analysis
The molecular structure has been explored through various techniques such as X-ray diffraction and spectroscopic analyses. For example, research on closely related compounds used single crystal X-ray structure analysis to reveal polymorphisms, which could provide a framework for analyzing the structure of our compound of interest (Ramazani, Ahankar, Ślepokura, Lis, & Joo, 2019).
Chemical Reactions and Properties
Studies on related chemical structures have uncovered a variety of chemical reactions and properties. For instance, the discovery of nonpeptide agonists of the GPR14/urotensin-II receptor involved compounds with similar functional groups, shedding light on potential chemical behaviors and reactivity patterns (Croston et al., 2002).
Physical Properties Analysis
The physical properties of similar compounds have been characterized using spectroscopic and diffractometric techniques, providing a basis for understanding the physical characteristics of "N1-(4-chlorophenyl)-N2-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide" (Vogt, Williams, Johnson, & Copley, 2013).
Aplicaciones Científicas De Investigación
Discovery of Nonpeptidic Agonists
The compound, while not directly mentioned, is related to research on the discovery of nonpeptidic agonists for receptors. Specifically, one study highlighted the identification of a nonpeptidic agonist of the urotensin-II receptor, which is crucial for pharmacological research tools and potential drug leads. This receptor plays a significant role in various physiological processes, and the development of nonpeptidic agonists opens new avenues for therapeutic applications (G. Croston et al., 2002).
Synthesis and Ligand Exchange
Another area of application involves the synthesis of ortho-palladated complexes through ligand exchange reactions, starting from aryl oximes and cyclopalladated complexes. This methodology is significant for the development of coordination chemistry and has potential applications in catalysis and material science (A. Ryabov et al., 1992).
Ring Cleavage Reactions
Research has also been conducted on the ring cleavage reactions of 1,3-oxazine-2,4(3H)-dione derivatives with amines, showcasing the compound's relevance in synthetic organic chemistry. These reactions lead to the formation of various products, illustrating the compound's versatility in synthetic transformations (T. Kinoshita et al., 1989).
Functionalization in Polymer Chemistry
The compound is pertinent in polymer chemistry, particularly in the synthesis and functionalization of polymers. For instance, a study described the synthesis of terminally functionalized polymers with aromatic tertiary amine groups, highlighting the compound's utility in the development of new polymeric materials with specific end-group functionalities (Jungahn Kim et al., 1998).
Insecticidal Activity Modifications
The compound's framework is involved in modifications for insecticidal activity. A study demonstrated the synthesis and activity of derivatives with methylene group modifications, emphasizing its potential in creating more effective and selective insecticides (J. Samaritoni et al., 1999).
Propiedades
IUPAC Name |
N'-(4-chlorophenyl)-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN4O2/c1-24(2)17-11-5-14(6-12-17)18(25(3)4)13-22-19(26)20(27)23-16-9-7-15(21)8-10-16/h5-12,18H,13H2,1-4H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCFWAHPHHIFAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)Cl)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(4-chlorophenyl)-N2-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)oxalamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

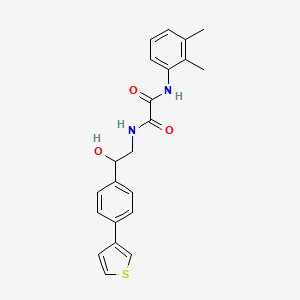
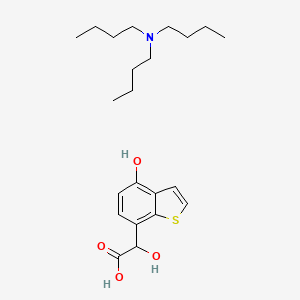
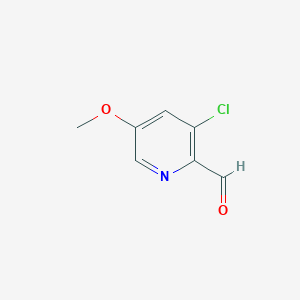
![N-(3,5-dimethoxyphenyl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2489853.png)
![2-hydroxy-2-methyl-3-[(4-methylphenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2489857.png)

![3-(4-chlorobenzyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2489859.png)

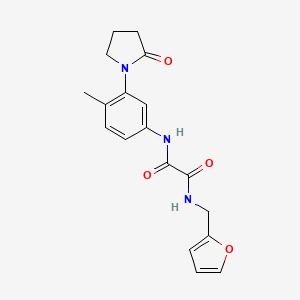
![2-((4-fluorophenyl)sulfonyl)-N-(2-(methylthio)benzo[d]thiazol-6-yl)acetamide](/img/structure/B2489864.png)
![2-{[(Benzyloxy)carbonyl]amino}-2-methylpentanoic acid](/img/structure/B2489865.png)

